molecular formula C21H25N3O B1667014 Ambasilide CAS No. 83991-25-7

Ambasilide

Cat. No. B1667014
CAS RN: 83991-25-7
M. Wt: 335.4 g/mol
InChI Key: DLNAKYFPFYUBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambasilide is a Class III antiarrhythmic agent.

Scientific Research Applications

Multichannel Blocking Properties of Ambasilide Ambasilide, recognized as a class III antiarrhythmic, exhibits multichannel blocking attributes, including β-adrenergic antagonism. It is known to prolong various cardiac intervals in a concentration-dependent manner and demonstrates use-dependence by prolonging these intervals less at slower heart rates. Ambasilide's ability to inhibit isoproterenol-induced tachycardia also suggests its β-adrenergic blocking properties, indicating its potential in treating arrhythmias by affecting multiple cardiac channels Kijtawornrat et al., 2007.

Potassium Channel Blocking and Antiarrhythmic Effects Ambasilide, as a new potassium channel-blocking agent, plays a significant role in prolonging refractoriness, a crucial attribute for antiarrhythmic effects. It has shown promising results in preventing ventricular arrhythmias induced by acute myocardial ischemia and sympathetic activation. Notably, Ambasilide has been observed to shift the strength-interval curve for ventricular refractoriness, indicating its potential in prolonging QTc and effectively managing ventricular arrhythmias without leading to proarrhythmia Stramba-Badiale et al., 1995.

Influence on Defibrillation Energy Requirement The study of Ambasilide's impact on defibrillation energy requirements (DERs) reveals that both specific and nonspecific IK blockade can significantly reduce DER. Ambasilide, alongside dofetilide, was tested for its influence on DER in an anesthetized canine model, and both drugs were found to reduce DER comparably. This suggests that the selectivity of IK blockade does not substantially affect the magnitude of DER reduction, highlighting Ambasilide's role in potentially enhancing the efficacy of defibrillation procedures Mehdirad et al., 1999.

properties

CAS RN

83991-25-7

Product Name

Ambasilide

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

(4-aminophenyl)-(7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone

InChI

InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2

InChI Key

DLNAKYFPFYUBDR-UHFFFAOYSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

SMILES

C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

Canonical SMILES

C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane
ambasilide
LU 47110
LU-47110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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